molecular formula C12H21N B13843284 3-butyl-4-(2-methylpropyl)-1H-pyrrole

3-butyl-4-(2-methylpropyl)-1H-pyrrole

Cat. No.: B13843284
M. Wt: 179.30 g/mol
InChI Key: PENWGVCGSFTQKC-UHFFFAOYSA-N
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Description

3-butyl-4-(2-methylpropyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a butyl group at the third position and a 2-methylpropyl group at the fourth position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-4-(2-methylpropyl)-1H-pyrrole can be achieved through various methods. One common approach involves the reaction of a suitable pyrrole precursor with butyl and 2-methylpropyl substituents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-butyl-4-(2-methylpropyl)-1H-pyrrole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrole derivatives with reduced functional groups.

Scientific Research Applications

3-butyl-4-(2-methylpropyl)-1H-pyrrole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-butyl-4-(2-methylpropyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-butyl-4-methyl-1H-pyrrole: Similar structure but with a methyl group instead of a 2-methylpropyl group.

    3-butyl-4-ethyl-1H-pyrrole: Features an ethyl group at the fourth position.

    3-butyl-4-propyl-1H-pyrrole: Contains a propyl group at the fourth position.

Uniqueness

3-butyl-4-(2-methylpropyl)-1H-pyrrole is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both butyl and 2-methylpropyl groups may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

3-butyl-4-(2-methylpropyl)-1H-pyrrole

InChI

InChI=1S/C12H21N/c1-4-5-6-11-8-13-9-12(11)7-10(2)3/h8-10,13H,4-7H2,1-3H3

InChI Key

PENWGVCGSFTQKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CNC=C1CC(C)C

Origin of Product

United States

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